Cas no 6519-27-3 (Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)-)
![Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)- structure](https://de.kuujia.com/scimg/cas/6519-27-3x500.png)
6519-27-3 structure
Produktname:Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)-
Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)-
- (16R)-E-Isositsirikine
- 17,18-Secoyohimban-16-carboxylic acid, 19,20-didehydro-17-hydroxy-, methyl ester
- Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,
- (16R,19E)-19,20-Didehydro-17-hydroxycorynan-16-carboxylic acid methyl ester
- (16R,19E)-isositsirikine
- 16(R)-19,20-(E)-isositsirikine
- 16-(R)-19,20-(E)-isositsirikine
- 16-epi-isositsirikine
- 16R,19E-isositsirikine
- 16R-E-isositsirikine
- 17-hydroxy-coryn-19-ene-16-carboxylic acid methyl ester
- Isositsirikine
- NSC 282700
- NSC 338932
- [ "" ]
- AKOS032948969
- HY-N0959
- CHEMBL3940308
- Q27138840
- Corynan-16-carboxylic acid, 19,20-didehydro-17-hydroxy-, methyl ester, (16R,19E)-
- FS-8676
- CS-0016094
- 17,18-Secoyohimban-16-carboxylic acid, 19,20-didehydro-17-hydroxy-, methyl ester, (16S,19E)-
- 6519-27-3
- methyl (2R)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate
- SCHEMBL23675913
- CHEBI:70508
- DTXSID401317258
-
- Inchi: InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,16-17,19,22,24H,8-12H2,1-2H3/b13-3-/t16-,17-,19-/m0/s1
- InChI-Schlüssel: RGXKJLTVROJBKZ-LZNZQLKFSA-N
- Lächelt: CC=C1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34
Berechnete Eigenschaften
- Genaue Masse: 354.19400
- Monoisotopenmasse: 354.19434270g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 4
- Komplexität: 564
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 65.6Ų
- XLogP3: 1.8
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 263.5 ºC
- Löslichkeit: Sehr leicht löslich (0,85 g/l) (25°C),
- PSA: 65.56000
- LogP: 2.75270
Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)- Sicherheitsinformationen
- Lagerzustand:Speicher bei Raumtemperatur, 2-8 ℃ ist besser
Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2653-5mg |
(16R)-E-Isositsirikine |
6519-27-3 | 5mg |
¥ 3560 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R66180-5 mg |
Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)- |
6519-27-3 | 5mg |
¥5120.0 | 2021-09-08 | ||
TargetMol Chemicals | TN2653-1 mL * 10 mM (in DMSO) |
(16R)-E-Isositsirikine |
6519-27-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3,660 | 2023-07-11 | |
Key Organics Ltd | FS-8676-5mg |
(16R)-E-Isositsirikine |
6519-27-3 | >95% | 5mg |
£768.84 | 2025-02-09 | |
A2B Chem LLC | AG79168-1mg |
(16R)-E-Isositsirikine |
6519-27-3 | 97.0% | 1mg |
$599.00 | 2024-04-19 | |
TargetMol Chemicals | TN2653-5 mg |
(16R)-E-Isositsirikine |
6519-27-3 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
A2B Chem LLC | AG79168-5mg |
(16R)-E-Isositsirikine |
6519-27-3 | 97.0% | 5mg |
$635.00 | 2024-04-19 | |
TargetMol Chemicals | TN2653-1 ml * 10 mm |
(16R)-E-Isositsirikine |
6519-27-3 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 |
Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)- Verwandte Literatur
-
1. Biosynthesis of (16R)-isositsirikine from geissoschizine with a cell-free extract of Catharanthus roseus callusToshifumi Hirata,Siu-Leung Lee,A. Ian Scott J. Chem. Soc. Chem. Commun. 1979 1081
-
J. E. Saxton Nat. Prod. Rep. 1985 2 49
-
Nguyen Quang Hop,Ninh The Son RSC Adv. 2022 12 19171
-
J. E. Saxton Nat. Prod. Rep. 1986 3 353
-
J. E. Saxton Nat. Prod. Rep. 1990 7 191
6519-27-3 (Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)-) Verwandte Produkte
- 975-77-9(6,10-Methanoindolo[3,2-b]quinolizine-11-carboxylicacid, 9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-, methyl ester,(6S,7R,9E,10R,11S,11aS)-)
- 1245-00-7(Sitsirikine)
- 60314-89-8(Geissoschizine methyl ether)
- 113973-31-2((Z)-Akuammidine)
- 639-36-1(Akuammidine)
- 2227662-55-5((1R)-2-amino-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol)
- 1949815-85-3(2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethan-1-amine)
- 2159269-31-3(2-(2-chloro-6-fluorophenyl)cyclobutan-1-ol)
- 923949-14-8((2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid)
- 2137612-21-4(5-bromo-6-(2-methylpropyl)-3-propyl-3,4-dihydropyrimidin-4-one)
Empfohlene Lieferanten
Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
